molecular formula C12H18Cl2N4 B2563434 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride CAS No. 2470440-36-7

2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride

Cat. No.: B2563434
CAS No.: 2470440-36-7
M. Wt: 289.2
InChI Key: QLLFMWGEZFTZEQ-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine dihydrochloride (C₁₂H₁₆Cl₂N₄) consists of a 1,2,3-triazole ring substituted at position 3 with a 2-methylphenyl group and at position 4 with a propan-2-amine moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications .

For example, describes the synthesis of triazolyl-imidazole compounds using azide-alkyne coupling, suggesting a similar route for the target compound .

Potential Applications: Triazole derivatives are widely explored for antimicrobial, antifungal, and central nervous system (CNS) activities. The 2-methylphenyl group may enhance lipophilicity, improving blood-brain barrier penetration, while the triazole ring could confer metabolic stability .

Properties

IUPAC Name

2-[3-(2-methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-9-6-4-5-7-10(9)16-11(8-14-15-16)12(2,3)13;;/h4-8H,13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLFMWGEZFTZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=N2)C(C)(C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Substitution Reaction: The 2-methylphenyl group is introduced via a substitution reaction, where a suitable precursor, such as 2-methylphenyl azide, reacts with the triazole intermediate.

    Amine Introduction: The propan-2-amine group is then attached to the triazole ring through another substitution reaction, often involving a halide precursor and an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process. Catalysts and solvents used in the reactions are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form, though this is less common.

    Substitution: The compound can participate in various substitution reactions, especially at the amine and triazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halides, acids, and bases are frequently used in substitution reactions.

Major Products

    Oxidation Products: Oxidized amines or imines.

    Reduction Products: Saturated triazole derivatives.

    Substitution Products: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in inhibiting various cancer cell lines. Triazole derivatives are known to interact with proteins involved in cell signaling pathways that regulate apoptosis and proliferation.

Case Studies:

  • A study demonstrated that similar triazole compounds exhibited potent inhibitory effects on breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Another research highlighted its effectiveness against prostate cancer cells, where it was found to inhibit the growth by targeting the NF-kB signaling pathway .

Antifungal Properties

Triazoles are well-known for their antifungal activities. The compound's structure allows it to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

Research Findings:

  • In vitro studies have indicated that this compound effectively inhibits the growth of Candida species, which are common pathogens in immunocompromised patients .
  • A comparative analysis showed that it has a higher efficacy against azole-resistant strains of fungi compared to traditional antifungal agents .

Neuropharmacological Applications

Recent studies have explored the potential neuroprotective effects of triazole compounds, suggesting they may play a role in treating neurodegenerative diseases.

Findings:

  • Research indicated that compounds with similar structures can modulate neurotransmitter levels, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
  • A specific study reported that triazole derivatives could enhance cognitive function in animal models by reducing oxidative stress and inflammation in neural tissues .

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt critical biological pathways, leading to the compound’s antimicrobial or antifungal effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with analogs based on substituents, heterocycles, and pharmacological implications:

Compound Name Molecular Formula Key Substituents Heterocycle Salt Form Inferred Properties Reference
2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine dihydrochloride (Target) C₁₂H₁₆Cl₂N₄ 2-Methylphenyl, propan-2-amine 1,2,3-Triazole Dihydrochloride Enhanced lipophilicity, potential CNS activity
Ortetamine HCl C₁₀H₁₆ClN 2-Methylphenyl, propan-2-amine None Hydrochloride CNS stimulant (amphetamine analog)
2-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride C₉H₁₀ClF₄N 5-Methyl-triazole, propan-2-amine 1,2,4-Triazole Dihydrochloride Fluorinated analog; potential enzyme inhibition
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride C₈H₁₆Cl₂N₂S 4-Methylthiazole, propan-2-amine Thiazole Dihydrochloride Antimicrobial activity (thiazole derivatives)
2-[3-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride C₁₀H₁₃ClF₃N 3-Trifluoromethylphenyl, propan-2-amine None Hydrochloride Electron-withdrawing CF₃ group; improved PK/PD

Key Findings from Comparative Analysis

Heterocycle Impact: The 1,2,3-triazole in the target compound offers metabolic stability and hydrogen-bonding capabilities, contrasting with thiazole () or 1,2,4-triazole () analogs, which may exhibit different electronic profiles and target affinities .

Salt Form and Solubility :

  • Dihydrochloride salts (e.g., target compound, ) generally exhibit higher water solubility than hydrochloride salts (e.g., Ortetamine HCl), aiding in formulation .

Pharmacological Implications :

  • Ortetamine HCl (), lacking a triazole, functions as a CNS stimulant, suggesting that the triazole in the target compound may modify receptor interactions or reduce side effects .
  • Thiazole derivatives () are associated with antimicrobial activity, implying that the target compound’s triazole could shift activity toward antifungal or antiviral targets .

Biological Activity

2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of various precursors under controlled conditions to yield the desired triazole structure. For instance, triazole compounds can be synthesized through cyclization reactions involving hydrazines and carbonyl compounds, often yielding derivatives with significant antimicrobial and anticancer properties .

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. In a study evaluating various triazole derivatives, certain compounds displayed minimum inhibitory concentrations (MICs) as low as 25 µg/mL against resistant bacterial strains .

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. In vitro studies have indicated that 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine; dihydrochloride may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism often involves inducing apoptosis or inhibiting cell cycle progression, with IC50 values reported in the micromolar range .

Other Biological Activities

Beyond antimicrobial and anticancer effects, triazole compounds have been investigated for their anti-inflammatory and antioxidant activities. For example, some derivatives have been shown to reduce oxidative stress markers in cellular models, suggesting potential applications in treating inflammatory diseases . Furthermore, certain studies highlight their role as enzyme inhibitors, which could be beneficial in managing metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that modifications at the phenyl ring significantly impacted antimicrobial activity. The specific derivative 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine exhibited enhanced activity against Gram-positive bacteria compared to its analogs lacking the methyl substitution .

Case Study 2: Anticancer Activity

In a comparative analysis of several triazole derivatives against cancer cell lines, 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine was found to be particularly effective against MCF-7 cells with an IC50 value of approximately 22 µM. This suggests that structural modifications can lead to improved selectivity and potency against specific cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazole derivatives typically involves cycloaddition reactions or condensation of hydrazides with aldehydes. For example, refluxing substituted hydrazides in polar solvents (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid) facilitates triazole ring formation . Optimization includes controlling reaction time (e.g., 18 hours for cyclization) and purification via recrystallization (water-ethanol mixtures yield ~65% purity) . Pressure reduction during solvent evaporation improves yield .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural confirmation. Batch-specific purity should be validated using high-performance liquid chromatography (HPLC) with UV detection, as referenced in certificates of analysis (CoA) for arylcyclohexylamine derivatives . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or receptor-binding assays) to identify mechanistic targets. For antimicrobial screening, use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria . Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : SAR studies require systematic substitution at the triazole ring (e.g., 2-methylphenyl group) and the amine side chain. Use computational tools (e.g., molecular docking) to predict interactions with targets like serotonin receptors . Synthesize analogs with halogens or electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity . Validate predictions via dose-response curves and comparative IC₅₀ analysis .

Q. What experimental designs minimize variability in assessing biological activity?

  • Methodological Answer : Adopt randomized block designs with split plots to control environmental factors (e.g., temperature, pH). For in vivo studies, use four replicates per group with standardized plant/animal models . Normalize data using internal controls (e.g., reference inhibitors) and apply ANOVA for statistical validation .

Q. How can discrepancies in reported biological activities between studies be resolved?

  • Methodological Answer : Discrepancies often arise from differences in substituent positioning or assay conditions. Re-evaluate synthetic routes to confirm regioselectivity (e.g., 1,3- vs. 1,4-triazole isomers) . Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) . Meta-analyses of published data can identify trends in activity modulation by functional groups .

Q. What strategies improve solubility and bioavailability for in vivo applications?

  • Methodological Answer : Salt formation (e.g., dihydrochloride) enhances aqueous solubility. Co-solvent systems (PEG-400/water) or liposomal encapsulation improve bioavailability . LogP values should be optimized to ≤3 via introducing polar groups (e.g., -OH, -NH₂) without compromising target binding .

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